6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5OS/c1-22-15(13-3-2-11(18)10-14(13)21-22)16(24)20-12-4-7-23(8-5-12)17-19-6-9-25-17/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXVZUSLWSXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3CCN(CC3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Thiazole and Piperidine Introduction: The thiazole and piperidine moieties can be introduced through nucleophilic substitution reactions, where the appropriate thiazole and piperidine derivatives are reacted with the brominated indazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with appropriate carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with the removal of oxygen functionalities.
Substitution: Formation of substituted indazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The incorporation of the thiazole moiety is significant as it has been shown to enhance antibacterial properties.
Case Study: Antibacterial Efficacy
A study published in RSC Advances evaluated the antibacterial activity of thiazole derivatives, including those related to our compound. The results indicated that compounds with thiazole exhibited potent activity against both Gram-negative and Gram-positive bacteria. Specifically, derivatives with substitutions on the thiazole ring showed increased zones of inhibition against pathogens such as E. coli and S. aureus .
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Thiazole Derivative 1 | 8 | 10.5 (E. coli) |
| Thiazole Derivative 2 | 7 | 9 (S. aureus) |
Anti-inflammatory Properties
The anti-inflammatory potential of 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide has also been investigated. Compounds with similar structural characteristics have demonstrated significant inhibition of inflammatory mediators.
Case Study: Inhibition of COX Enzymes
Research has indicated that certain derivatives exhibit notable inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, compounds similar to our target compound showed IC50 values indicating effective inhibition against COX-1 and COX-2 enzymes, suggesting a promising avenue for developing anti-inflammatory drugs .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 0.1664 nM | 0.0370 nM |
| Compound B | 0.2272 nM | 0.0469 nM |
Antitumor Effects
The potential antitumor activity of this compound is another area of interest, particularly concerning its interaction with cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have shown that related indazole derivatives possess cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with a similar structure induced apoptosis in cancer cells, suggesting that modifications like bromination and thiazole substitution could enhance these effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The indazole core can bind to various receptors, modulating their activity and leading to downstream effects.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Modulation of Signaling Pathways: The compound can modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural similarities with other piperidine-linked heterocyclic derivatives but exhibits distinct features. Below is a comparative analysis with 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35) from the provided evidence :
Key Differences and Implications
Core Heterocycle :
- The indazole core in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins compared to the benzodiazol-2-one core of Compound 35, which has a ketone group capable of hydrogen bonding .
This difference could influence solubility and target selectivity.
Biological Activity: Compound 35 is a documented inhibitor of 8-oxoguanine DNA glycosylase (8-Oxo), a DNA repair enzyme, with an IC50 of 12 nM .
Pharmacokinetic Considerations
- The bromine atom in both compounds likely enhances lipophilicity and membrane permeability. However, the methyl group in the target compound may reduce metabolic oxidation compared to the methoxy group in Compound 35, which is prone to demethylation.
Biological Activity
6-Bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula for this compound is with a molecular weight of 413.3 g/mol. The compound features a bromine atom, a thiazole ring, and an indazole structure, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Inhibition of Protein Synthesis : Many related compounds inhibit protein synthesis pathways, crucial for bacterial growth and survival.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Mcl-1.
- Antibacterial Activity : The thiazole moiety is associated with significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds related to this compound:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
| Pseudomonas aeruginosa | 31.108 - 62.216 | Moderate activity against biofilm |
| Escherichia coli | 8 | Effective inhibition |
These findings suggest that the compound exhibits selective antibacterial activity, particularly against resistant strains like MRSA .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Prostate Cancer | 0.7 - 1.0 | Cytotoxicity |
| Melanoma | 1.8 - 2.6 | Cytotoxicity |
The structure of the compound allows it to interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy .
Case Studies
A notable case study involved the synthesis and evaluation of thiazole-containing benzenesulfonamides, which demonstrated potent antibacterial activity when used in combination with cell-penetrating peptides. This approach enhances the efficacy of traditional antibiotics against resistant bacterial strains .
Discussion
The diverse biological activities of this compound highlight its potential as a multi-target therapeutic agent. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a promising candidate for drug development.
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural identity of 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide?
- Methodological Answer : Comprehensive characterization requires 1H/13C NMR to confirm proton and carbon environments (e.g., distinguishing indazole and thiazole protons) . High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns . HPLC (≥98% purity) ensures absence of unreacted intermediates or byproducts, particularly critical for compounds with sterically hindered amines or brominated aromatic systems .
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 6-bromo-2-methyl-2H-indazole-3-carboxylic acid and 1-(thiazol-2-yl)piperidin-4-amine using EDCI/HOBt or HATU as coupling agents . Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization improves purity and yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data during characterization?
Q. What computational strategies can predict the metabolic stability of this compound?
- Methodological Answer : The bromine atom and thiazole-piperidine moiety influence metabolic pathways. Computational approaches include:
- Quantum mechanical calculations to map electron density at reactive sites (e.g., brominated indazole) .
- Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites .
- ADMET predictors (e.g., SwissADME) to estimate half-life and clearance based on logP and hydrogen bond donors .
Q. How do structural modifications impact the compound’s biological activity?
- Methodological Answer : Key modifications and their effects:
Q. What strategies address low yields in the final coupling step?
- Methodological Answer : Low yields (<40%) often stem from steric hindrance at the piperidin-4-amine or poor nucleophilicity of the thiazole nitrogen. Solutions:
- Pre-activation : Convert the carboxylic acid to an acyl chloride before coupling .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically demanding systems .
- Alternative coupling reagents : Use T3P® (propylphosphonic anhydride) for higher yields in challenging amide formations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity . Standardization steps:
- Validate purity via HPLC-MS and elemental analysis .
- Replicate assays under identical buffer conditions (pH, ionic strength).
- Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Experimental Design
Q. What in vitro assays are recommended for evaluating target engagement?
- Methodological Answer :
- Fluorescence polarization (FP) : Monitor binding to fluorescently labeled kinases or receptors .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
